molecular formula C14H13FN4O B12230904 3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide

3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12230904
M. Wt: 272.28 g/mol
InChI Key: MIFLAZVRKDZQKK-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Chemical Reactions Analysis

3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like NaOH, oxidizing agents like KMnO4, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13FN4O

Molecular Weight

272.28 g/mol

IUPAC Name

3-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H13FN4O/c15-12-7-16-6-4-11(12)14(20)18-10-8-19(9-10)13-3-1-2-5-17-13/h1-7,10H,8-9H2,(H,18,20)

InChI Key

MIFLAZVRKDZQKK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=C(C=NC=C3)F

Origin of Product

United States

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